molecular formula C14H17Cl2NO5S B1664967 Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-, acetate (ester) CAS No. 3576-68-9

Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-, acetate (ester)

Cat. No. B1664967
CAS RN: 3576-68-9
M. Wt: 382.3 g/mol
InChI Key: FJEZIJKFMNSOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-, acetate (ester) is a bioactive chemical.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound is synthesized through processes like acetylation, esterification, and ester interchange. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide, a similar compound, was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through these steps (Zhong-cheng & Wan-yin, 2002).
  • Characterization Techniques : Techniques like IR and MS spectroscopy are used for the analysis of synthesized products, providing information about molecular structures and characteristic peaks (Zhong-cheng & Wan-yin, 2002).

Chemical Reactions and Properties

  • Oxidation Reactions : N-(2,2,2-Trichloro-1-hydroxyethyl)- and N-(2,2-dichloro-1-hydroxy-2-phenylethyl)arenesulfonamides, chemically related compounds, are oxidized to yield various acetamide derivatives (Rozentsveig et al., 2001).
  • Chemical Stability and Reactivity : The stability and reactivity of similar acetamide compounds can be evaluated through their interaction with other chemicals, such as in the synthesis of methylsulfonyl and sulfamoyl acetamides (Consalvi et al., 2015).

Molecular Structure Analysis

  • Crystal Structure : The crystal structure of similar compounds, like 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, is analyzed to understand molecular conformations and intermolecular interactions (Gowda et al., 2008).

Synthetic Applications

  • Synthesis of Derivatives : Derivatives of similar acetamides are synthesized for potential applications in various fields, such as pharmaceuticals. This involves reactions like benzylation, allylation, and modifications to introduce different functional groups (Wang et al., 2011).

Experimental Methodologies

  • Method Development : Research also focuses on developing new methods and reaction conditions for the synthesis of acetamide derivatives, enhancing efficiency and yield (Ogura et al., 1979).

properties

CAS RN

3576-68-9

Product Name

Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-, acetate (ester)

Molecular Formula

C14H17Cl2NO5S

Molecular Weight

382.3 g/mol

IUPAC Name

2-[(2,2-dichloroacetyl)-[(4-methylsulfonylphenyl)methyl]amino]ethyl acetate

InChI

InChI=1S/C14H17Cl2NO5S/c1-10(18)22-8-7-17(14(19)13(15)16)9-11-3-5-12(6-4-11)23(2,20)21/h3-6,13H,7-9H2,1-2H3

InChI Key

FJEZIJKFMNSOQU-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C(Cl)Cl

Canonical SMILES

CC(=O)OCCN(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C(Cl)Cl

Appearance

Solid powder

Other CAS RN

3576-68-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-, acetate (ester)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-, acetate (ester)
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Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-, acetate (ester)
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Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-, acetate (ester)
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Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-, acetate (ester)
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Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-, acetate (ester)
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Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-, acetate (ester)

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